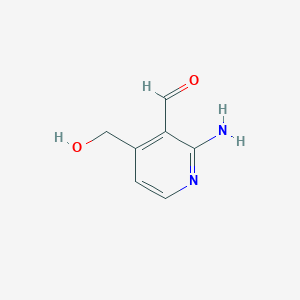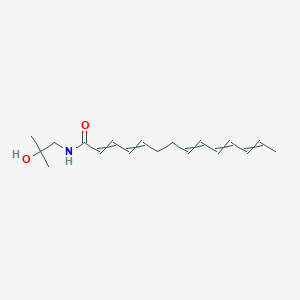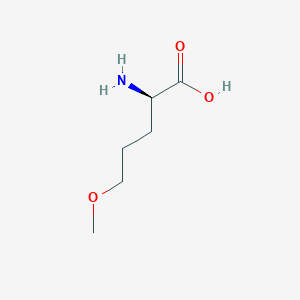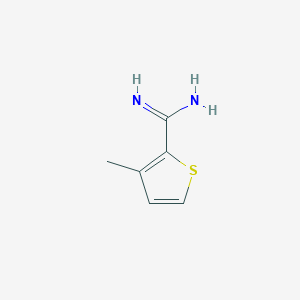
3-Methylthiophene-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylthiophene-2-carboximidamide is a heterocyclic compound containing a thiophene ring substituted with a methyl group at the third position and a carboximidamide group at the second position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiophene-2-carboximidamide typically involves the following steps:
Formation of 3-Methylthiophene-2-carboxaldehyde: This can be achieved through the reaction of mercaptoacetaldehyde with methyl vinyl ketone in the presence of a base, followed by cyclization and dehydrogenation.
Conversion to this compound: The carboxaldehyde is then converted to the carboximidamide through a reaction with ammonia or an amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylthiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like halogens or nucleophiles like amines under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-Methylthiophene-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Methylthiophene-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboximidamide group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 3-Methylthiophene-2-carboxaldehyde
- 2-Methylthiophene
- 3-Methylthiophene
Comparison: 3-Methylthiophene-2-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. Compared to 3-Methylthiophene-2-carboxaldehyde, it has enhanced hydrogen bonding capabilities. Compared to 2-Methylthiophene and 3-Methylthiophene, it has additional functional groups that allow for more diverse chemical reactions and applications .
Propriétés
Formule moléculaire |
C6H8N2S |
|---|---|
Poids moléculaire |
140.21 g/mol |
Nom IUPAC |
3-methylthiophene-2-carboximidamide |
InChI |
InChI=1S/C6H8N2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H3,7,8) |
Clé InChI |
MLDVGYICGZVZGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B12441555.png)
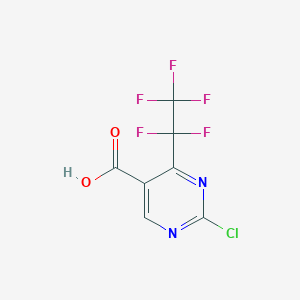
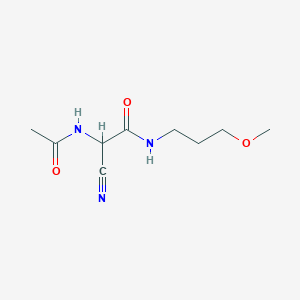
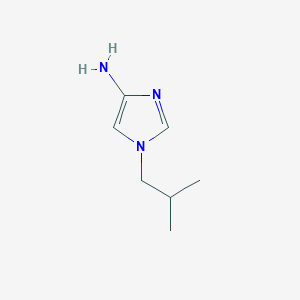

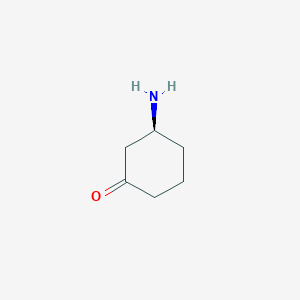
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)

![4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12441595.png)
